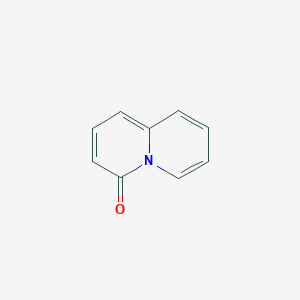

Quinolizin-4-one

描述

Significance of the Quinolizin-4-one Heterocyclic Scaffold in Modern Organic Chemistry

The 4H-quinolizin-4-one scaffold is a subject of considerable interest in medicinal and materials chemistry due to its valuable physicochemical properties and its emergence as a key pharmacophore. scispace.com Heterocyclic compounds are of paramount importance in the search for new bioactive agents, with over 60% of top-retailing drugs containing at least one heterocyclic nucleus. scispace.com The this compound structure, with its polar zwitterionic character, is predicted to have favorable physicochemical properties, making it an attractive scaffold for drug design. kthmcollege.ac.incam.ac.uk Its rigid bicyclic framework provides a well-defined three-dimensional structure for interaction with biological targets.

The significance of this scaffold also lies in its synthetic versatility. The development of new synthetic methods allows for the introduction of a wide range of functional groups, enabling the fine-tuning of its biological activity and physical properties. scispace.comcam.ac.uk This adaptability makes the this compound core a valuable building block for creating libraries of diverse small molecules for screening in drug discovery programs. cam.ac.uk

Historical Context and Evolution of Research on this compound

While the quinolizine ring system has been known for some time, intensive research into the synthesis and properties of this compound derivatives is a more recent development. Early synthetic methods were often multi-step and lacked general applicability, which limited the exploration of this scaffold. nih.gov Consequently, 4H-quinolizin-4-ones have been largely underrepresented in small molecule screening libraries and thus, the full potential of this scaffold has been poorly investigated. cam.ac.uk

The evolution of research has been driven by the discovery of biological activities in related saturated and partially saturated quinolizine systems, which have shown promise as ligands for various receptors. core.ac.uk This spurred interest in the parent aromatic this compound core. A significant advancement in the field has been the development of more efficient and versatile synthetic strategies, such as tandem Horner-Wadsworth-Emmons olefination/cyclisation, ring-closing metathesis, and transition-metal-catalyzed C-H activation reactions. kthmcollege.ac.inscispace.comcam.ac.uk These modern synthetic methods have made a wider range of substituted quinolizin-4-ones more accessible for study.

Overview of Current Research Trajectories and Challenges for this compound Derivatives

Current research on this compound derivatives is focused on several key areas. A major trajectory is the continued development of novel and efficient synthetic methodologies to access diverse substitution patterns that are otherwise difficult to achieve. kthmcollege.ac.incam.ac.uk This includes the use of multicomponent reactions and catalytic dearomatization approaches. kthmcollege.ac.inacs.org

Another significant area of research is the exploration of the biological activities of these compounds. Studies have investigated their potential as anticancer, antibacterial, and antiviral agents, as well as their role in targeting specific enzymes and receptors. kthmcollege.ac.inresearchgate.net For instance, derivatives have been designed as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial drugs. researchgate.net The unique photophysical properties of some this compound derivatives have also led to their investigation as fluorescent probes. rsc.org

Despite the progress, challenges remain. A key challenge is the need for more general and regioselective synthetic methods to access specific isomers. cam.ac.uk Furthermore, a deeper understanding of the structure-activity relationships (SAR) is required to guide the rational design of new derivatives with improved potency and selectivity for specific biological targets. The development of scalable and environmentally friendly synthetic routes is also an ongoing concern for potential industrial applications. nih.gov

Structure

3D Structure

属性

CAS 编号 |

491-42-9 |

|---|---|

分子式 |

C9H7NO |

分子量 |

145.16 g/mol |

IUPAC 名称 |

quinolizin-4-one |

InChI |

InChI=1S/C9H7NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h1-7H |

InChI 键 |

ZUVKZCTUVRLOAQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=CC=CC(=O)N2C=C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Quinolizin 4 One and Its Derivatives

Transition Metal-Catalyzed Construction of the Quinolizin-4-one Core

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering mild reaction conditions and high functional group tolerance. Various palladium-mediated cyclization and carbonylation reactions have been successfully employed to construct the this compound framework.

Palladium-Mediated Cyclization and Carbonylation Reactions

Palladium-catalyzed reactions that involve the formation of new carbon-carbon and carbon-heteroatom bonds through cyclization and carbonylation processes are particularly valuable for the synthesis of quinolizin-4-ones. These methods often utilize readily available starting materials and allow for the rapid assembly of the bicyclic ring system.

Intramolecular aminocarbonylation reactions represent a direct approach to the synthesis of cyclic amides. In the context of this compound synthesis, this strategy would involve the palladium-catalyzed carbonylation of a suitably functionalized pyridine (B92270) derivative, where an appended amine nucleophile attacks the in situ generated acyl-palladium intermediate to effect cyclization. While specific examples for the direct synthesis of the parent this compound via this method are not extensively detailed in the literature, the principles of palladium-catalyzed intramolecular aminocarbonylation are well-established for the synthesis of other nitrogen-containing heterocycles. nih.gov The general approach involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide/triflate, followed by carbon monoxide insertion to form an acyl-palladium(II) complex. Subsequent intramolecular attack by a tethered amine leads to the formation of the lactam ring and regeneration of the palladium(0) catalyst. The efficiency of such transformations is often dependent on the nature of the palladium catalyst, ligands, and reaction conditions.

A more atom-economical approach involves the direct carbonylation of C(sp²)–H bonds. This strategy avoids the pre-functionalization of the starting material. For the synthesis of this compound analogues, a notable example is the palladium-catalyzed carbonylative annulation of 2-benzylpyridines to afford pyridoisoquinolinones. rsc.org In this methodology, the pyridinyl moiety acts as a directing group, facilitating the activation of a C(sp²)–H bond on the adjacent phenyl ring. The reaction proceeds under a carbon monoxide atmosphere, with the pyridyl nitrogen serving as an internal nucleophile for the subsequent cyclization. This transformation highlights the potential of C-H activation strategies for the construction of fused heterocyclic systems related to this compound. The general applicability of this method to a wider range of substituted pyridines could provide a versatile entry to diverse this compound derivatives.

| Starting Material | Catalyst | Oxidant | Solvent | Product | Yield (%) |

| 2-Benzylpyridine | Pd(OAc)₂ | K₂S₂O₈ | TFA | Pyrido[2,1-a]isoquinolin-6(5H)-one | 85 |

| 2-(4-Methylbenzyl)pyridine | Pd(OAc)₂ | K₂S₂O₈ | TFA | 9-Methylpyrido[2,1-a]isoquinolin-6(5H)-one | 78 |

| 2-(4-Methoxybenzyl)pyridine | Pd(OAc)₂ | K₂S₂O₈ | TFA | 9-Methoxypyrido[2,1-a]isoquinolin-6(5H)-one | 82 |

| 2-(4-Chlorobenzyl)pyridine | Pd(OAc)₂ | K₂S₂O₈ | TFA | 9-Chloropyrido[2,1-a]isoquinolin-6(5H)-one | 75 |

Table 1: Palladium-Catalyzed C(sp²)–H Carbonylation for the Synthesis of Pyridoisoquinolinone Analogs rsc.org

Hydrocarbonylative cyclization involves the formal addition of a hydrogen atom and a carbonyl group across an unsaturated bond, followed by cyclization. While palladium-catalyzed hydrocarbonylative cyclization of dienes to form cyclopentanone (B42830) derivatives is a known transformation, the specific application of this methodology to construct the this compound core from suitable pyridine-containing substrates is not well-documented in the current literature. nih.govresearchgate.net The development of such a pathway could offer a novel and efficient route to this heterocyclic system.

The use of carbon monoxide gas in chemical synthesis can be hazardous. Consequently, significant research has focused on the development of CO-free carbonylation protocols, which utilize CO surrogates. These surrogates are typically stable, solid or liquid compounds that release carbon monoxide in situ. Common examples include N-formylsaccharin and molybdenum hexacarbonyl. rsc.orgorganic-chemistry.org While these CO-free methods have been successfully applied to a variety of palladium-catalyzed carbonylation reactions, their specific use in the synthesis of this compound has not been extensively reported. The adaptation of these safer carbonylation procedures to the synthesis of the this compound scaffold would represent a significant advancement in the field.

A particularly innovative and powerful strategy for the synthesis of quinolizinones is the palladium-catalyzed dearomative cyclocarbonylation. This approach involves the carbonylation of a substrate in a manner that disrupts the aromaticity of the starting pyridine ring, leading directly to the saturated heterocyclic core.

One such method involves the palladium-catalyzed dearomative cyclocarbonylation of allyl alcohol with pyridine derivatives. rsc.org This reaction proceeds through a proposed pathway of allylation, dearomatization, CO insertion, and a Heck reaction to furnish the quinolizinone product.

Another elegant approach is the intramolecular dearomative cyclocarbonylation of azaarene-substituted allylamines. nih.govcas.cn This transformation is facilitated by a palladium catalyst with a large bite angle ligand, such as Xantphos. The proposed mechanism involves C-N bond activation, dearomatization, carbon monoxide insertion, and a subsequent Heck reaction to yield the bioactive quinolizinone core. This method has been shown to be effective for a range of substituted allylamines, providing good to excellent yields of the desired products.

| Substrate | Catalyst | Ligand | Solvent | Product | Yield (%) |

| N-Allyl-N-(pyridin-2-ylmethyl)amine | [Pd(OAc)₂] | Xantphos | Toluene | 1,2,3,4-Tetrahydro-6H-quinolizin-6-one | 85 |

| N-(But-2-en-1-yl)-N-(pyridin-2-ylmethyl)amine | [Pd(OAc)₂] | Xantphos | Toluene | 7-Methyl-1,2,3,4-tetrahydro-6H-quinolizin-6-one | 78 |

| N-Cinnamyl-N-(pyridin-2-ylmethyl)amine | [Pd(OAc)₂] | Xantphos | Toluene | 7-Phenyl-1,2,3,4-tetrahydro-6H-quinolizin-6-one | 82 |

Table 2: Palladium-Catalyzed Dearomative Cyclocarbonylation of Allylamines nih.govcas.cn

Gold-Catalyzed Cascade Reactions for this compound Scaffolds

Gold catalysts, particularly gold(I) and gold(III) complexes, are powerful tools for activating alkynes and other unsaturated systems, enabling a variety of complex organic transformations. Their application in the synthesis of N-heterocycles is well-established, offering mild reaction conditions and unique reactivity.

Photo-reducible gold catalysis combines the reactivity of gold complexes with the principles of photoredox catalysis, opening new avenues for chemical synthesis. The photoexcitation of gold complexes can facilitate single-electron transfer (SET) processes, allowing for the generation of radical intermediates under mild conditions.

While direct application of photo-reducible gold complex catalysis for the synthesis of this compound is an emerging area, the principles have been demonstrated in the synthesis of other N-heterocycles. For instance, the use of a dimeric gold(I) complex, [Au₂(dppm)₂]Cl₂, under UV irradiation has been shown to activate C(sp²)–Br bonds to generate vinyl radicals. This methodology has been successfully applied to the synthesis of polycyclic scaffolds. The general strategy involves the generation of a radical species that can undergo cyclization onto a tethered acceptor.

A hypothetical application to a this compound precursor could involve a substrate with a pyridone moiety and a tethered vinyl bromide. Photoexcitation of the gold complex would generate a vinyl radical, which could then undergo an intramolecular cyclization to form the this compound ring system.

Table 1: Key Features of Photo-reducible Gold Complex Catalysis for Heterocycle Synthesis

| Feature | Description |

|---|---|

| Catalyst | Dimeric gold(I) complexes, such as [Au₂(dppm)₂]Cl₂ |

| Activation | Photoexcitation, typically with UV light (e.g., 365 nm LEDs) |

| Mechanism | Single-electron transfer (SET) to generate radical intermediates |

| Advantages | Mild reaction conditions, avoidance of harsh reagents |

| Potential Application | Intramolecular cyclization of suitably functionalized precursors to form the this compound scaffold |

Gold-catalyzed aminoalkenylation reactions typically involve the addition of an amine and an alkene across a C-C triple bond. While specific gold-catalyzed aminoalkenylation protocols for the direct synthesis of this compound are not extensively reported, related methodologies for the synthesis of other nitrogen-containing heterocycles provide a conceptual framework.

A plausible strategy could involve an intramolecular reaction of a substrate containing both an alkyne and a pyridine-2-one moiety. The gold catalyst would activate the alkyne, making it susceptible to nucleophilic attack by the nitrogen of the pyridone, followed by an intramolecular cyclization involving a tethered alkene or a subsequent intermolecular reaction to complete the this compound skeleton.

Rhodium-Catalyzed C–H Activation and Annulation Protocols

Rhodium catalysis, particularly using Rh(III) complexes, has emerged as a powerful tool for C–H activation and annulation reactions, providing efficient pathways to complex heterocyclic systems.

A significant advancement in the synthesis of functionalized 4H-quinolizin-4-ones involves the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes. This reaction proceeds via a double C–H activation pathway and features a broad substrate scope with good functional group tolerance.

The reaction typically employs a [Cp*RhCl₂]₂ catalyst and a copper(II) oxidant, such as Cu(OAc)₂·H₂O. The proposed mechanism involves initial C–H activation at the C3 position of the pyridinone, followed by coordination of the alkyne and migratory insertion. A second C–H activation at the ortho position of a substituent on the pyridone nitrogen leads to the formation of a rhodacycle intermediate, which then undergoes reductive elimination to afford the this compound product and a Rh(I) species. The Rh(I) is then reoxidized to Rh(III) by the copper(II) oxidant to complete the catalytic cycle.

Table 2: Rh(III)-Catalyzed Double C–H Activation for this compound Synthesis

| Reactants | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-phenylpyridin-2(1H)-one + Diphenylacetylene | [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | DCE, 100 °C | 1,2,3-triphenyl-4H-quinolizin-4-one | 92 |

| N-(p-tolyl)pyridin-2(1H)-one + Diphenylacetylene | [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | DCE, 100 °C | 1,2-diphenyl-3-(p-tolyl)-4H-quinolizin-4-one | 85 |

Another effective rhodium-catalyzed method for the synthesis of this compound derivatives involves the reaction of 2-(1-cycloalkenyl)pyridine derivatives with diazo Meldrum's acids. This reaction proceeds through a C–H activation mechanism and offers a novel route to these heterocyclic scaffolds.

The optimized reaction conditions typically involve [Cp*RhCl₂]₂ as the catalyst and AgSbF₆ as an additive in ethanol (B145695) at elevated temperatures. The reaction is believed to proceed via the formation of a rhodium carbene intermediate from the diazo compound. This is followed by C–H activation of the cycloalkenyl pyridine substrate and subsequent annulation to form the this compound product. The scope of the reaction is influenced by the electronic properties of the substituents on both the cycloalkenyl and pyridine moieties.

Table 3: Rh(III)-Catalyzed C–H Reaction with Diazo Meldrum's Acids

| Substrate | Diazo Compound | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-(cyclohex-1-en-1-yl)pyridine | Diazo Meldrum's acid | [CpRhCl₂]₂ / AgSbF₆ | EtOH, 75 °C | 85 |

| 2-(cyclopent-1-en-1-yl)pyridine | Diazo Meldrum's acid | [CpRhCl₂]₂ / AgSbF₆ | EtOH, 75 °C | 78 |

Cobalt-Catalyzed Cyclocarbonylation and C–H Functionalization

Cobalt catalysts offer a cost-effective and sustainable alternative to noble metals for various organic transformations, including C–H functionalization and carbonylation reactions.

While direct cobalt-catalyzed cyclocarbonylation methods for the synthesis of this compound are not as well-documented as rhodium-based approaches, the principles of cobalt-catalyzed C–H functionalization provide a viable pathway. Cobalt catalysts, often in combination with a directing group, can facilitate the C–H activation of aromatic and heteroaromatic substrates.

A potential strategy for the synthesis of this compound could involve the cobalt-catalyzed annulation of a substituted pyridine with a suitable coupling partner. For example, a cobalt-catalyzed C–H activation of a 2-substituted pyridine followed by coupling with an alkyne and a carbon monoxide source could, in principle, lead to the formation of the this compound ring system. Research in cobalt-catalyzed synthesis of related nitrogen heterocycles, such as quinolines and isoquinolones, suggests the feasibility of such an approach. These reactions often proceed through a Co(I)/Co(III) catalytic cycle and demonstrate good functional group tolerance.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [Au₂(dppm)₂]Cl₂ |

| [Cp*RhCl₂]₂ |

| Cu(OAc)₂·H₂O |

| AgSbF₆ |

| Diazo Meldrum's acid |

| N-phenylpyridin-2(1H)-one |

| Diphenylacetylene |

| 1,2,3-triphenyl-4H-quinolizin-4-one |

| N-(p-tolyl)pyridin-2(1H)-one |

| 1,2-diphenyl-3-(p-tolyl)-4H-quinolizin-4-one |

| 1-phenyl-1-propyne |

| 2-methyl-1,3-diphenyl-4H-quinolizin-4-one |

| 2-(cyclohex-1-en-1-yl)pyridine |

| 2-(cyclopent-1-en-1-yl)pyridine |

Ruthenium-Catalyzed C–H Activation and Annulation Cascades

Transition-metal catalysis offers a powerful tool for the efficient construction of complex heterocyclic systems. Ruthenium-catalyzed C–H activation and annulation cascades have emerged as a notable strategy for the synthesis of this compound derivatives. This approach allows for the formation of multiple bonds in a single operation, often with high atom economy.

A study has demonstrated the use of a Ru(II)-catalyzed C–H activation and annulation cascade to construct coumarin-fused benzo[a]quinolizin-4-ones. rsc.org This method involves a one-pot operation where two successive C–H bond activation/[4 + 2] annulation cascades lead to the formation of a complex pentacyclic coumarin-fused scaffold with moderate to good yields. rsc.org The reaction exhibits a broad substrate scope. rsc.org While this specific example leads to a more complex fused system, the underlying principle of ruthenium-catalyzed C-H activation and annulation is a key strategy for accessing the core this compound structure.

Similarly, Rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes through a double C–H activation has been reported to produce highly functionalized 4H-quinolizin-4-ones. researchgate.netacs.orgnih.gov This reaction proceeds with a wide range of substrates and demonstrates good functional group tolerance. researchgate.netacs.orgnih.gov Another Rh(III)-catalyzed approach involves the C-H activation of terminal olefins from enamides followed by a [3 + 3] cyclization cascade. nih.gov

Table 1: Examples of Ruthenium and Rhodium-Catalyzed Synthesis of Quinolizinone Derivatives

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Ru(II) | Not specified in abstract | Coumarin-fused benzo[a]quinolizin-4-ones | Moderate to good | rsc.org |

| Rh(III) | Pyridin-2(1H)-ones and alkynes | Highly functionalized 4H-quinolizin-4-ones | Not specified in abstract | researchgate.netacs.orgnih.gov |

| Rh(III) | Enamides and triazoles | Quinolizinone derivatives | Not specified in abstract | nih.gov |

Silver-Promoted Multicomponent Tandem Catalysis

Silver-promoted catalysis provides another avenue for the synthesis of quinolizin-4-ones, particularly through multicomponent tandem reactions. These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step.

A notable example is the use of an Ag2O/Cs2CO3 orthogonal tandem catalysis system for a one-pot multicomponent reaction to form 4H-quinolizin-4-ones. nih.gov This method utilizes carbon dioxide as a C1 precursor and results in the formation of two new C-C bonds and one new C-N bond. nih.gov The reaction is characterized by its broad substrate scope, mild reaction conditions, and the use of cost-effective catalysts, with yields reaching up to 99%. nih.gov

Table 2: Silver-Promoted Synthesis of 4H-Quinolizin-4-ones

| Catalyst System | Key Reactants | Key Features | Max. Yield | Reference |

| Ag2O/Cs2CO3 | Carbon dioxide (C1 precursor) | One-pot, multicomponent, tandem reaction | 99% | nih.gov |

Organocatalytic and Metal-Free Synthetic Approaches to this compound Systems

In addition to metal-catalyzed methods, organocatalytic and metal-free approaches have gained prominence for the synthesis of this compound systems. These methods often offer advantages in terms of cost, toxicity, and ease of purification.

Horner-Wadsworth-Emmons Olefination/Cyclization Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes. wikipedia.orgnrochemistry.com A tandem HWE olefination/cyclization strategy has been successfully developed for the synthesis of functionalized 4H-quinolizin-4-ones. rsc.orgresearchgate.netscispace.com This approach provides facile access to substituted quinolizin-4-ones with a variety of functional groups. rsc.orgresearchgate.net The reaction proceeds in good to excellent yields and is particularly effective for the synthesis of 2-substituted 4H-quinolizin-4-ones. scispace.com The mechanism is believed to involve a base-assisted process that allows for olefin isomerization prior to cyclization. scispace.com

Table 3: Horner-Wadsworth-Emmons Approach to 4H-Quinolizin-4-ones

| Reaction Type | Key Reagents | Product | Yield | Reference |

| Tandem HWE olefination/cyclization | Triethyl phosphonoacetate, NaH | 2-substituted 4H-quinolizin-4-ones | Good to excellent | scispace.com |

Base-Promoted Annulation Reactions

Base-promoted annulation reactions represent a metal-free strategy for the construction of the this compound core. An aza-Robinson annulation strategy has been described that utilizes a NaOEt-catalyzed conjugate addition of cyclic imides to vinyl ketones. acs.org While this specific protocol leads to fused bicyclic amides, the principle of base-catalyzed annulation is applicable to the synthesis of related heterocyclic systems. Another example involves the use of cesium carbonate to promote the reaction of ynones bearing an ortho-amino group with cyclic β-ketoesters, leading to 4-quinolones fused with medium-sized rings. researchgate.net

Acid-Catalyzed Annulation Reactions

Following the base-promoted conjugate addition in the aza-Robinson annulation, an acid-mediated intramolecular aldol (B89426) condensation is employed to afford the final fused bicyclic amide. acs.org Specifically, trifluoromethanesulfonic acid (TfOH) was found to be effective in promoting this cyclization step, with an isolated yield of 80% being achieved under optimized conditions. acs.orgnih.gov This demonstrates the utility of acid catalysis in the final ring-closing step of annulation strategies for nitrogen-containing bicyclic systems.

Table 4: Aza-Robinson Annulation for Fused Bicyclic Amides

| Step | Catalyst/Reagent | Key Transformation | Yield | Reference |

| Conjugate Addition | NaOEt | Michael adduct formation | Not specified | acs.org |

| Intramolecular Aldol Condensation | TfOH | Cyclization to fused bicyclic amide | 80% (isolated) | acs.orgnih.gov |

DBU-Catalyzed Cyclocondensations

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that is widely used as an organocatalyst. A DBU-catalyzed dearomative [3 + 3] annulation of 2-pyridylacetates and α,β-unsaturated pyrazolamides has been developed for the synthesis of multisubstituted 2,3-dihydro-4H-quinolizin-4-ones. rsc.org

Convergent and One-Pot Synthetic Strategies

One-Pot Stobbe Condensation and Subsequent Cyclization

A facile synthetic methodology for the construction of 2-substituted-4-oxo-4H-quinolizine core structures has been developed utilizing a one-pot Stobbe condensation followed by cyclization. researchgate.net The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a base to form an alkylidenesuccinic acid or its corresponding ester. wikipedia.orgjuniperpublishers.com This reaction has been successfully applied to the synthesis of 4-oxo-4H-quinolizine-2-carboximide derivatives. juniperpublishers.com The process typically begins with a commercially available starting material like 2-pyridinecarbaldehyde. researchgate.net The resulting ethyl carboxylate moiety can be further functionalized through direct aminolysis with a variety of amines to produce the corresponding 4-oxo-4H-quinolizine-2-carboxamides in moderate to good yields. researchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| 2-Pyridinecarbaldehyde | 1. Diethyl succinate, Base2. Cyclizing agent | Ethyl 4-oxo-4H-quinolizine-2-carboxylate | Not specified |

| Ethyl 4-oxo-4H-quinolizine-2-carboxylate | Various amines | 4-Oxo-4H-quinolizine-2-carboxamides | Moderate to good |

Sonogashira Coupling and Annulation Reactions

An efficient one-pot Sonogashira coupling and annulation reaction has been reported for the synthesis of 4H-quinolizin-4-ones in moderate to excellent yields. researchgate.net The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology demonstrates good functional group tolerance, accommodating a variety of substituted iodoarenes and 2-alkylazaarenes. researchgate.net Notably, unsaturated double and triple bonds are compatible with the standard reaction conditions. researchgate.net This mild and cost-effective reaction has a broad substrate scope, with yields of up to 93% reported for the synthesis of 3-substituted 4H-quinolizin-4-ones. researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

| Substituted Iodoarenes | Various terminal alkynes | Pd catalyst, Cu cocatalyst, Base | 3-Substituted 4H-quinolizin-4-ones | up to 93 |

| 2-Iodopyridine derivatives | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Phenyl-4H-quinolizin-4-one | 85 |

| 2-Iodopyridine derivatives | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Butyl-4H-quinolizin-4-one | 91 |

Ring-Closing Metathesis for Fused Quinolizin-4-ones

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings and has been successfully applied to the construction of substituted 4H-quinolizin-4-ones. cam.ac.ukwikipedia.orgnih.gov This strategy involves the regioselective N-alkylation of 6-halo-2-pyridones, followed by a Stille cross-coupling, RCM, and a palladium-catalyzed dehydrogenation sequence. cam.ac.uk This modular route provides access to the target compounds in good yields and allows for the introduction of diverse substitution patterns that are otherwise difficult to achieve. cam.ac.uk A notable feature of this approach is the ability to introduce substituents at the 7- and 8-positions of the this compound core. cam.ac.uk Another strategy utilizes the allylation of N-allylpyridin-2-ones followed by RCM to access the quinolizidine (B1214090) skeleton with olefinic bonds in both rings. researchgate.net

| Precursor | Catalyst | Product | Yield (%) |

| N-alkenylated 6-halo-2-pyridone derivative | Grubbs second-generation catalyst | Substituted 4H-quinolizin-4-one | Good |

| Di-allylated pyridin-2-one | Grubbs catalyst | Tetrahydro-quinolizin-4-one derivative | Not specified |

Reactions Involving (η4-Vinylketene)-Fe(CO)3 Complexes

An efficient and practical methodology for the synthesis of 3-substituted 4H-quinolizin-4-ones has been developed using (η4-vinylketene)-Fe(CO)3 complexes as key intermediates. researchgate.net These organoiron complexes serve as versatile building blocks in organic synthesis. nih.govwiley-vch.de The advantage of this transformation lies in the use of simple and readily available starting materials and mild carbonylation conditions. researchgate.net The fluorescent properties of the resulting this compound derivatives have been determined, with quantum yields ranging from 0.04 to 0.36, depending on the substituent. researchgate.net

| (η4-Vinylketene)-Fe(CO)3 Complex Precursor | Reaction Conditions | Product | Quantum Yield |

| Substituted vinylketene iron tricarbonyl complex | Mild carbonylation | 3-Substituted 4H-quinolizin-4-one | 0.04 - 0.36 |

Castagnoli-Cushman Protocols for Benzo[a]quinolizin-4-ones

The Castagnoli-Cushman reaction has been investigated as a one-step approach to the benzo[a]quinolizidine system and its heterocyclic analogs. nih.gov This reaction typically involves the condensation of a cyclic imine with a homophthalic anhydride (B1165640) or a related cyclic anhydride. nih.gov The reaction of 3,4-dihydroisoquinolines with glutaric anhydride, as well as its oxygen and sulfur analogues, has been explored. nih.gov This method provides access to substituted benzo[a]quinolizidine products. The structures and relative configurations of the newly synthesized compounds have been established using 1D and 2D NMR techniques. nih.gov For example, the reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) with glutaconic anhydride yields 11b-methylbenzo[a]this compound in moderate yields. nih.gov

| Imine | Anhydride | Product | Yield (%) |

| 1-Methyl-3,4-dihydroisoquinoline | Glutaconic anhydride | 11b-Methylbenzo[a]this compound | Moderate |

| 3,4-Dihydroisoquinoline | Glutaric anhydride | Benzo[a]quinolizidinone derivative | Varies |

| 1-Ethyl-3,4-dihydroisoquinoline | Thiodiacetic anhydride | trans-2-Thiabenzo[a]quinolizidinone derivative | Not specified |

Aza-Annulation Reactions for Indolo[2,3-a]quinolizin-4-ones

Aza-annulation reactions of 1,2,3,4-tetrahydro-β-carboline derived enaminones and nitroenamines with various bis-electrophiles have been investigated for the synthesis of functionalized indolo[2,3-a]quinolizidine-4-ones. nih.gov This methodology provides a one-step pathway for the efficient construction of this complex heterocyclic framework, which is a core structure of many naturally occurring indole (B1671886) alkaloids. nih.govmdpi.com The reaction of these tetrahydro-β-carboline derivatives with electrophiles such as 3-bromopropionyl chloride leads to the formation of the desired indolo[2,3-a]quinolizidin-4-one skeleton. nih.gov

| Tetrahydro-β-carboline Derivative | Electrophile | Product |

| Enaminone of 1,2,3,4-tetrahydro-β-carboline | 3-Bromopropionyl chloride | Functionalized Indolo[2,3-a]quinolizidin-4-one |

| Nitroenamine of 1,2,3,4-tetrahydro-β-carboline | Itaconic anhydride | Functionalized Indolo[2,3-a]quinolizidin-4-one derivative |

Dimerization of Pyridineacetic Acids

The synthesis of this compound derivatives can be achieved through the dimerization of pyridineacetic acids. This process, facilitated by activating agents, results in the formation of 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. researchgate.net The reaction involves a transformation where two molecules of pyridineacetic acid combine to construct the core this compound scaffold. researchgate.net This method provides a direct route to substituted quinolizin-4-ones, which can be further modified. For instance, the introduction of a difluoroboryl bridge into these derivatives has been shown to yield novel compounds with high fluorescence properties. researchgate.net

Table 1: Examples of this compound Derivatives from Dimerization This table is representative of the types of compounds that can be formed through dimerization, based on the described chemical transformation.

| Starting Material | Activating Agent | Resulting Compound |

| Pyridineacetic Acid | Not Specified | 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-one |

Enzymatic Synthesis of this compound Scaffolds

Harnessing biocatalysis offers an environmentally benign alternative to traditional chemical syntheses for producing complex molecules. The enzymatic construction of the this compound core has been successfully demonstrated through the integration of multiple enzymes in a one-pot reaction system. nih.govrsc.org

A notable enzymatic approach involves the synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by combining the catalytic activities of three specific enzymes. nih.govrsc.org This biocatalytic cascade utilizes a CoA ligase, a synthase, and a type III polyketide synthase (PKS) to build the this compound structure from simple precursors. nih.gov The process begins with the activation of 2-(pyridine-2-yl) acetic acid into its corresponding CoA thioester, 2-pyridylacetyl-CoA, by a phenylacetate-CoA ligase (PcPCL). nih.gov Concurrently, a malonyl-CoA synthase (AtMatB) generates malonyl-CoA from malonic acid. nih.gov

The key cyclization step is performed by a type III polyketide synthase from Huperzia serrata (HsPKS3), which catalyzes the condensation of one molecule of 2-pyridylacetyl-CoA with one molecule of malonyl-CoA. nih.gov This is followed by an intramolecular cyclization of the resulting diketide intermediate to yield the 2-hydroxy-4H-quinolizin-4-one scaffold. nih.gov This integrated, one-pot reaction has been optimized to proceed efficiently at a pH of 7.5 and a temperature of 37°C. nih.gov The findings from this approach expand the known capabilities of type III PKSs and establish a foundation for producing pharmaceutically relevant quinolizinones through microbial engineering. nih.gov

Table 2: Enzymes and Components in the One-Pot Synthesis of 2-hydroxy-4H-quinolizin-4-one

| Enzyme | Source Organism | Role in Synthesis | Substrate(s) | Product |

| Phenylacetate-CoA ligase (PcPCL) | Penicillium chrysogenum MT-12 | Starter unit activation | 2-(pyridine-2-yl) acetic acid | 2-pyridylacetyl-CoA |

| Malonyl-CoA synthase (AtMatB) | Arabidopsis thaliana | Extender unit synthesis | Malonic acid | Malonyl-CoA |

| Type III Polyketide Synthase (HsPKS3) | Huperzia serrata | Condensation and cyclization | 2-pyridylacetyl-CoA, Malonyl-CoA | 2-hydroxy-4H-quinolizin-4-one |

The development of the enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold was guided by a retrosynthetic analysis. nih.gov This strategy involves mentally deconstructing the target molecule into simpler, precursor structures to identify a potential biosynthetic pathway. nih.govairitilibrary.com The analysis suggested that the this compound core could be formed through an intramolecular cyclization of a diketide intermediate. nih.gov

This intermediate, in turn, could be generated from the condensation of a starter molecule, 2-pyridylacetyl-CoA, and an extender unit, malonyl-CoA. nih.gov The primary challenge identified by this retrosynthetic approach was to find a suitable type III PKS capable of utilizing 2-pyridylacetyl-CoA as a starter unit to perform the necessary condensation and subsequent intramolecular cyclization reactions. nih.gov This led to the successful identification and application of HsPKS3 for the final cyclization step, validating the proposed enzymatic pathway. nih.gov

Advanced Spectroscopic and Structural Elucidation of Quinolizin 4 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of quinolizin-4-one compounds in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra enables the unambiguous assignment of all proton and carbon resonances. rsc.org

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of this compound provides key information about the electronic environment of each proton in the bicyclic system. The chemical shifts (δ) are influenced by factors such as proximity to the bridgehead nitrogen, the carbonyl group, and the aromatic system. Protons on the pyridone ring (e.g., H-1, H-2, H-3) and the pyridine (B92270) ring (e.g., H-6, H-7, H-8, H-9) exhibit characteristic signals and coupling patterns. For instance, in substituted 4H-quinolizin-4-ones, the proton at the H-9 position is often observed at a downfield chemical shift, such as around 9.0-9.1 ppm, due to its peri-relationship to the carbonyl group. rsc.org The coupling constants (J-values) between adjacent protons are crucial for confirming their connectivity.

Table 1: Representative 1H NMR Spectral Data for Substituted this compound Derivatives

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-1 | 6.01 | s | - | rsc.org |

| H-3 | 6.39 | s | - | rsc.org |

| H-6 | 8.81 | d | 7.0 | rsc.org |

| H-7 | 6.92 | t | 6.0 | rsc.org |

| H-8 | 7.34 | t | 8.0 | rsc.org |

| H-9 | 7.44 | d | 9.0 | rsc.org |

Note: Chemical shifts and coupling constants are highly dependent on the specific substitution pattern and the solvent used. The data presented are illustrative examples from reported structures.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton. The most characteristic signal is that of the carbonyl carbon (C-4), which typically appears significantly downfield in the range of δ 155-165 ppm due to its deshielded nature. rsc.orgcam.ac.uk The carbons adjacent to the nitrogen atom (C-6 and the bridgehead C-9a) also show characteristic shifts. The precise chemical shifts help in confirming the substitution pattern on the this compound core.

Table 2: Representative 13C NMR Spectral Data for Substituted this compound Derivatives

| Carbon | Representative Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-1 | 96.5 | rsc.org |

| C-2 | 161.8 | rsc.org |

| C-3 | 95.2 | rsc.org |

| C-4 | 168.9 | rsc.org |

| C-5a | 114.6 | rsc.org |

| C-6 | 144.8 | rsc.org |

| C-7 | 125.6 | rsc.org |

| C-8 | 127.4 | rsc.org |

| C-9 | 131.2 | rsc.org |

| C-9a | 127.2 | cam.ac.uk |

Note: Chemical shifts are dependent on substitution and solvent. The data are examples from the literature.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

2D NMR experiments are indispensable for the definitive assignment of complex this compound structures. cam.ac.ukbeilstein-journals.org

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the same spin system. For example, it can trace the connectivity from H-6 through H-7, H-8, and H-9 on one ring, and from H-1 to H-2 to H-3 on the other. ctu.edu.vn

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the straightforward assignment of carbon resonances based on the already assigned proton spectrum. ctu.edu.vnbeilstein-journals.org

Spectroscopic Studies of Tautomeric Forms

This compound can theoretically exist in equilibrium with its tautomeric form, the 4-hydroxyquinolizinium cation. Spectroscopic studies are essential to determine which form predominates under various conditions. In related heterocyclic systems like 4(1H)-quinolones, studies have shown that the keto-form is heavily favored in both solid state and in polar solvents like DMSO. researchgate.net This is supported by 13C NMR data, where the chemical shift of C-4 at ~177 ppm is indicative of a carbonyl group, not an enolic carbon. researchgate.net The existence of the keto form is further confirmed by the observation of a triplet for the C-2 proton in 1H NMR, which indicates coupling to a neighboring NH proton in the tautomeric equilibrium. researchgate.net Similarly, for this compound, the spectroscopic data overwhelmingly support the predominance of the 4-oxo (keto) form rather than the 4-hydroxy (enol) tautomer in most common solvents. mdpi.comnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound compounds and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion. rsc.orgcam.ac.uk

Under electrospray ionization (ESI), quinolizin-4-ones typically show a prominent protonated molecular ion peak [M+H]⁺. rsc.orgrsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be characteristic of the this compound core. In related fused N-heterocyclic systems, fragmentation often involves cross-ring cleavages. nih.gov For aromatic ketones, common fragmentation pathways include the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). libretexts.orgslideshare.net The specific fragmentation pattern is highly dependent on the substitution on the this compound ring system and can be used to differentiate between isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in a molecule. For this compound, the most diagnostic absorption band is the carbonyl (C=O) stretch. As a conjugated α,β-unsaturated ketone within a lactam-like system, this vibration gives rise to a strong and sharp peak typically found in the region of 1650–1680 cm⁻¹. cam.ac.uk For example, IR spectra of various substituted quinolizin-4-ones show strong C=O stretching bands at 1651 cm⁻¹, 1656 cm⁻¹, and 1665 cm⁻¹. rsc.orgcam.ac.uk The exact frequency can be influenced by conjugation and substitution on the ring system. spectroscopyonline.com Other characteristic bands include C=C stretching vibrations for the aromatic and olefinic portions of the molecule and C-H stretching vibrations. cam.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxyquinolizinium |

| 2-hydroxy-4H-quinolizin-4-one |

| 7-fluoro-2-hydroxy-4H-quinolizin-4-one |

| 4(1H)-quinolone |

| 4-hydroxyquinoline |

| 11b-methylbenzo[a]this compound |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. Several derivatives of this compound have been subjected to single-crystal X-ray diffraction analysis to confirm their synthesized structures and understand their solid-state packing.

For instance, the structure of 2-phenyl-4H-quinolizin-4-one was determined, revealing a monoclinic crystal system with the space group P2₁/c. rsc.org This analysis provided unequivocal proof of its molecular conformation. Similarly, the solid-state structure of 1-chloro-2-methoxycarboxy-4H-quinolizin-4-one was elucidated, showing a planar quinolizine ring, with the pyridine ring and the carbonate ester group twisted out of this plane by 53° and 78°, respectively. tandfonline.com

In another study, the crystal structure of an extended quinolizinium-fused corannulene (B50411) derivative, 12a(2PF₆⁻), was analyzed. nih.gov The analysis revealed a unique "windmill-like" packing arrangement, a direct consequence of the molecule's curvature and the presence of two aminium ions. nih.gov This detailed structural insight is crucial for understanding the intermolecular interactions that govern the material's properties. The solid-state structure of 7-chloro-9-ethyl-1-thia-2,4a-diazacyclopenta[b]naphthalene-3,4-dione, a complex derivative containing a this compound fused to an isothiazolone (B3347624) ring, has also been confirmed by X-ray diffraction. nih.gov

The structures of benzo[a]quinolizidine derivatives, which contain the this compound core, have also been confirmed by single-crystal X-ray analysis, providing critical stereochemical information. beilstein-journals.org For cis-(±)-1,2,3,6,11,11a-Hexahydro-6-methyl-4H-benzo[b]this compound, X-ray analysis confirmed that the methyl substituent and the hydrogen atom at the ring junction are in a cis configuration. iucr.org

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

| 2-Phenyl-4H-quinolizin-4-one | C₁₅H₁₁NO | Monoclinic | P2₁/c | - | rsc.org |

| 12a(2PF₆⁻) (quinolizinium-fused corannulene) | - | Monoclinic | P2/c | Bowl depth of 1.28–1.50 Å; "windmill-like" packing. | nih.gov |

| 1-Chloro-2-methoxycarboxy-4H-quinolizin-4-one | - | - | - | Planar quinolizine ring; pyridine and ester groups twisted out of plane. | tandfonline.com |

| 7-Chloro-9-ethyl-1-thia-2,4a-diazacyclopenta[b]naphthalene-3,4-dione | - | - | - | Confirmed fused heterocyclic nucleus. | nih.gov |

| cis-(±)-1,2,3,6,11,11a-Hexahydro-6-methyl-4H-benzo[b]this compound | C₁₄H₁₇NO | - | - | Methyl group and H at ring junction are cis. | iucr.org |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing the empirical formula. This method is routinely used alongside spectroscopic techniques to confirm the identity and purity of newly synthesized this compound derivatives. High-resolution mass spectrometry (HRMS) is often employed in conjunction with elemental analysis to provide highly accurate mass measurements, further confirming the molecular formula.

Studies on various functionalized 4H-quinolizin-4-ones report the results of elemental analysis or HRMS. rsc.org For example, for 2-phenyl-4H-quinolizin-4-one (C₁₅H₁₁NO), the calculated mass for the protonated molecule [M+H]⁺ is 222.0919, while the experimentally found value was 222.0912, showing excellent agreement. rsc.org Similar confirmations have been reported for a range of other derivatives, validating their proposed structures. rsc.org

Table 2: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 2-Phenyl-4H-quinolizin-4-one | C₁₅H₁₂NO | 222.0919 | 222.0912 | rsc.org |

| 2-Isopropyl-4H-quinolizin-4-one | C₁₂H₁₄NO | 188.1075 | 188.1069 | rsc.org |

| 2-(4-Methoxyphenyl)-4H-quinolizin-4-one | C₁₆H₁₄NO₂ | 252.1025 | 252.1018 | rsc.org |

| 2-(N,N-diethylaminomethyl)-4H-quinolizin-4-one derivative | C₂₁H₂₃N₂O | 319.1810 | 319.1802 | rsc.org |

| Quinolino-diazaullazine derivative (5g) | C₃₃H₂₃N₄O₂ | 507.1821 | 507.1828 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption spectra of this compound derivatives provide valuable information about their electronic structure and conjugation.

The UV-Vis absorption spectra of extended quinolizinium-fused corannulene derivatives show absorption maxima (λ_max) in the range of 310–315 nm when measured in dichloromethane (B109758) (CH₂Cl₂). nih.gov Spirooxazine derivatives bearing a styryl-substituted quinolizinium (B1208727) unit exhibit characteristic long-wavelength absorption bands, with a maximum at 386 nm in acetonitrile (B52724) (MeCN). beilstein-journals.org The introduction of different substituents can significantly shift the absorption maxima due to the extension of the π-system or through intramolecular charge transfer (ICT) effects. beilstein-journals.org For example, 3-arylnaphtho[1,2-b]quinolizinium derivatives show long-wavelength absorption maxima that are influenced by solvent polarity. beilstein-journals.org

Many this compound derivatives exhibit fluorescence, a phenomenon where a molecule emits light after absorbing photons. The study of their fluorescence properties, including emission maxima (λ_em), Stokes shifts, and fluorescence quantum yields (Φ_f), is crucial for their application as fluorescent probes, sensors, and in imaging. kthmcollege.ac.intandfonline.com

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can range significantly depending on the molecular structure and the solvent environment. For instance, a series of 3-substituted 4H-quinolizin-4-ones were found to have quantum yields ranging from 0.04 to 0.36. researchgate.net In another example, extended quinolizinium-fused corannulene derivatives display green to orange fluorescence with enhanced quantum yields of 9–13% compared to pristine corannulene (Φ_f = 1%). nih.gov The incorporation of cationic nitrogen atoms was shown to enhance fluorescence properties. nih.gov

The emission spectra of these compounds can also be significantly affected by their substituents and environment. For quinolizinium-fused corannulenes, emission maxima were observed between 520 nm and 561 nm, representing a significant red shift compared to the parent corannulene. nih.gov Some derivatives exhibit fluorosolvatochromism, where the emission color changes with the polarity of the solvent, indicating a charge shift in the excited state. beilstein-journals.org For example, the phenanthrenyl-substituted naphthoquinolizinium derivative 6e shows a remarkable change in fluorescence color in different solvents, with quantum yields as high as 0.34 in 2-propanol and as low as 0.071 in chloroform. beilstein-journals.org

Table 3: Photophysical Data for Selected this compound Derivatives

| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (%) | Reference |

| Quinolizinium-fused Corannulenes (11a-12b) | CH₂Cl₂ | 310-315 | 520-561 | - | 9-13 | nih.gov |

| Amino-substituted Quinolizinium-fused Corannulene (9) | CH₂Cl₂ | - | - | - | 31 | nih.gov |

| 3-Substituted 4H-quinolizin-4-ones | - | - | - | - | 4-36 | researchgate.net |

| Phenanthrenyl-substituted Naphthoquinolizinium (6e) | 2-PrOH | - | - | - | 34 | beilstein-journals.org |

| Phenanthrenyl-substituted Naphthoquinolizinium (6e) | CHCl₃ | - | - | - | 7.1 | beilstein-journals.org |

| Quinolino-diazaullazine (5a) | CH₂Cl₂ | - | - | - | 53 | mdpi.com |

| Quinolino-diazaullazine (5k) | CH₂Cl₂ | - | - | - | 29 | mdpi.com |

Theoretical and Computational Investigations of Quinolizin 4 One Systems

Quantum Chemical Calculations (e.g., DFT Approaches)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a popular and powerful approach for evaluating the structural and energetic characteristics of molecules with high accuracy. scirp.orgscirp.orgnih.gov These methods are instrumental in exploring the electronic landscape of quinolizin-4-one systems.

DFT calculations are frequently employed to predict the electronic properties and relative stability of this compound derivatives. scirp.orgscirp.org Theoretical studies have shown that ketone forms of quinolin-4-one derivatives are generally more stable than their corresponding enol tautomers. scirp.orgscirp.org This stability is crucial for understanding their behavior in different chemical environments.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of these compounds. The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. scirp.orgscirp.org For instance, studies on quinolin-4-one derivatives have shown that substituents can significantly influence this energy gap; the presence of a bromine substituent was found to decrease the energy gap, thereby increasing the reactivity of the molecule. scirp.orgscirp.org Conversely, ketone forms, which exhibit a larger energy gap compared to enol forms, are characterized by lower chemical reactivity and higher kinetic stability. scirp.orgscirp.org The solvent environment also plays a role, with the HOMO-LUMO energy gap tending to decrease in solvents like N,N-dimethylformamide (DMF) compared to the gas phase, indicating increased reactivity in solution. scirp.orgscirp.org

Table 1: DFT-Calculated Properties of this compound Analogs This table is interactive and represents typical data obtained from DFT studies. Specific values are illustrative.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Stability |

|---|---|---|---|---|---|

| This compound | -H | -6.2 | -1.5 | 4.7 | High |

| Bromo-quinolizin-4-one | -Br | -6.4 | -1.8 | 4.6 | Moderate |

DFT is also a valuable tool for exploring the energetics of chemical reactions involving this compound systems, including the characterization of intermediates and transition states. ijnc.ir For example, theoretical calculations of reaction enthalpies can determine whether a reaction, such as tautomerization, is endothermic or exothermic. scirp.orgscirp.org Studies on quinolin-4-one derivatives confirmed that the equilibrium reaction between ketone and enol forms is endothermic. scirp.orgscirp.org

Furthermore, computational investigations can shed light on reaction mechanisms. By calculating the activation energies for different reaction pathways, researchers can predict the most likely mechanism. ijnc.ir For instance, in the ozonolysis of related alkene systems, DFT has been used to determine that the formation of a primary ozonide intermediate proceeds via a concerted pathway and to calculate the activation energies for different mechanistic routes. ijnc.ir This level of mechanistic detail is crucial for understanding the synthesis and reactivity of this compound compounds.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as a this compound derivative, interacts with a biological target, typically a protein or enzyme. nih.gov These studies are fundamental to modern drug discovery and help in understanding the molecular basis of a compound's biological activity. nih.gov Docking simulations place the ligand into the active site of a receptor and score the potential binding modes based on their energetic favorability. researchgate.netnih.gov

For example, docking studies on quinazolin-4-one derivatives targeting the cyclooxygenase-2 (COX-2) enzyme have been performed to understand their anti-inflammatory potential, with binding affinities (docking scores) indicating the strength of the interaction. researchgate.net Similarly, other studies have used docking to investigate quinazolinone derivatives as potential inhibitors of DNA gyrase, an important bacterial enzyme. nih.gov

Structure-guided design leverages the three-dimensional structural information of a biological target to design novel, potent, and selective inhibitors. researchgate.net This approach has been successfully applied to the design of novel this compound derivatives. For instance, integrated structure-guided computational strategies were used to design quinolizin-4-ones as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key target for antimalarial drug development. researchgate.net By analyzing the co-crystal structure of the PfDHODH enzyme, researchers can identify key interactions and design molecules that fit optimally into the binding site. researchgate.net This rational design process is significantly more efficient than traditional high-throughput screening. The combination of different pharmacophoric elements, such as merging quinazolin-4-one and 3-cyanopyridin-2-one motifs, into a single molecule is another strategy to develop potent agents with dual inhibitory actions. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com These models are generated from a set of known active compounds and can be used as 3D queries to screen large chemical databases for new potential inhibitors. researchgate.netpharmacophorejournal.com

For the this compound scaffold, a five-feature pharmacophore model (AADRR), consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, was generated and validated. researchgate.net The validation of a pharmacophore model is a critical step to ensure its predictive power. pharmacophorejournal.comnih.gov This is often done using methods like Güner-Henry (GH) scoring and Receiver Operating Characteristic (ROC) curve analysis, which assess the model's ability to distinguish active compounds from inactive ones. researchgate.netresearchgate.net A validated model can then be used confidently in virtual screening campaigns to identify novel chemical entities. researchgate.net

Table 2: Example Pharmacophore Model Features for this compound Systems This table is interactive and illustrates a typical pharmacophore model.

| Feature Type | Number of Features | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (A) | 2 | Forms hydrogen bonds with donor groups in the receptor. |

| Hydrogen Bond Donor (D) | 1 | Forms hydrogen bonds with acceptor groups in the receptor. |

| Aromatic Ring (R) | 2 | Engages in π-π stacking or hydrophobic interactions. |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the constant motion of atoms over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to analyze the detailed interactions that hold them together. nih.govnih.gov

Starting from a docked pose, an MD simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds. nih.govmdpi.com The stability of the complex is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.gov A stable RMSD profile suggests that the ligand remains securely bound in the active site. Further analysis of the Root Mean Square Fluctuation (RMSF) can reveal which parts of the protein are flexible and which are stabilized by ligand binding. nih.gov These simulations provide a more realistic and detailed understanding of the binding event, complementing the insights gained from docking studies. frontiersin.org

Mechanistic Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, providing insights into mechanisms, transition states, and intermediates that are often difficult to capture through experimental means alone. For this compound systems, while various synthetic strategies have been developed, detailed computational explorations of these reaction pathways are not yet widely prevalent in the scientific literature. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. nih.govresearchgate.net

The synthesis of the this compound scaffold can be achieved through several pathways, including palladium-catalyzed intramolecular C-H carboxamidation and other cyclization strategies. nih.govmdpi.com While specific DFT-level investigations detailing the energetic landscapes of these reactions for this compound are scarce, the general steps can be proposed and are amenable to computational analysis.

A computational study of a given reaction mechanism, for instance, a palladium-catalyzed cyclization, would involve mapping the potential energy surface. This process identifies the structures and relative energies of reactants, intermediates, transition states, and products. The transition states represent the energetic barrier for a specific step, and their geometry provides a snapshot of the bond-forming and bond-breaking processes. By calculating these parameters, chemists can understand the feasibility of a proposed mechanism, identify the rate-determining step, and rationalize the observed regioselectivity and stereoselectivity.

For example, in a hypothetical palladium-catalyzed intramolecular C-H activation/carbonylation sequence to form the this compound core, computational chemistry could be used to model key steps such as oxidative addition, migratory insertion of carbon monoxide, C-H activation, and reductive elimination. The calculated energies for the intermediates and transition states would validate the proposed pathway.

Table 1: Illustrative Data from a Hypothetical DFT Study of a Key Cyclization Step in this compound Synthesis. This table is for illustrative purposes to show the type of data generated from computational mechanistic studies, as specific data for this compound is not widely available.

| Species | Description | Relative Energy (kcal/mol) | Key Frequencies (cm⁻¹) |

|---|---|---|---|

| Reactant Complex | Palladium complex coordinated to the acyclic precursor | 0.0 | N/A (Minimum) |

| Transition State 1 (TS1) | Structure corresponding to the C-H bond activation barrier | +22.5 | -350 (Imaginary frequency) |

| Intermediate 1 | Palladacycle intermediate formed after C-H activation | -5.2 | N/A (Minimum) |

| Transition State 2 (TS2) | Structure corresponding to the reductive elimination barrier | +18.9 | -280 (Imaginary frequency) |

| Product Complex | This compound coordinated to the palladium catalyst | -15.7 | N/A (Minimum) |

Hydrogen/Deuterium (B1214612) (H/D) exchange is an experimental technique, often coupled with mass spectrometry (HDX-MS) or NMR spectroscopy, used to probe the solvent accessibility and dynamics of molecules. nih.govnih.govmdpi.com When a molecule is placed in a deuterated solvent (like D₂O), labile hydrogen atoms can exchange with deuterium atoms from the solvent. The rate of this exchange is highly dependent on factors such as local structure, hydrogen bonding, and solvent exposure.

Computational simulations can be used to interpret and predict H/D exchange behavior. chemrxiv.org By performing molecular dynamics (MD) simulations, it is possible to model the conformational flexibility of a molecule like this compound in solution. From these simulations, one can calculate protection factors (PFs) for each exchangeable hydrogen. A high protection factor indicates that a hydrogen atom is shielded from the solvent, perhaps by being involved in a strong intramolecular hydrogen bond or being sterically hindered, and will therefore exchange slowly. nih.gov

To date, specific computational studies simulating H/D exchange for the this compound ring system have not been reported in the literature. Such studies could, however, provide valuable information on the relative solvent accessibility of different protons on the this compound scaffold, offering insights into its non-covalent interactions with its environment, which is particularly relevant when it binds to a biological target.

*Table 2: Hypothetical Computational H/D Exchange Data for this compound Protons. This table illustrates the type of predictive data that could be generated from an MD simulation coupled with an H/D exchange model. This data is not based on published experimental or computational work for this compound.

| Proton Position | Calculated Protection Factor (log P) | Predicted Relative Exchange Rate | Structural Rationale |

|---|---|---|---|

| H-1 | 1.5 | Fast | Exposed, electron-deficient ring |

| H-2 | 1.8 | Fast | Exposed, electron-deficient ring |

| H-3 | 1.6 | Fast | Exposed, electron-deficient ring |

| H-6 | 2.5 | Moderate | Adjacent to bridgehead nitrogen |

| H-7 | 3.1 | Slow | Potential for weak intramolecular interactions |

| H-8 | 3.3 | Slow | Sterically more shielded |

| H-9 | 2.8 | Moderate | Adjacent to carbonyl group |

Computational Structure-Activity Relationship (SAR) Derivations

Computational Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how the structural features of a molecule influence its biological activity. frontiersin.org These methods, which include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to guide the design and optimization of new drug candidates. unar.ac.idnih.govrsc.orgnih.gov

For the this compound scaffold, integrated structure-guided computational strategies have been successfully employed to design novel derivatives as potential inhibitors of specific biological targets. A notable example is the design of novel this compound analogs as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme for the development of antimalarial agents. nih.gov

This computational approach involved several stages. First, a structure-based pharmacophore model was generated from the known co-crystal structure of the PfDHODH enzyme with an inhibitor. A pharmacophore defines the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings) necessary for biological activity. This model was then used as a 3D query to screen large chemical databases for compounds that matched the required features. nih.gov

The insights gained from this screening, combined with molecular docking studies, led to the selection of the this compound scaffold as a promising starting point. New derivatives were then designed in silico by adding various functional groups to this core structure. These designed compounds were evaluated using molecular docking to predict their binding affinity and orientation within the active site of the PfDHODH enzyme. The docking results helped establish a preliminary SAR, identifying which substitutions were likely to enhance binding. For instance, in one study, the designed compound 8d exhibited the highest docking score and formed key polar interactions with histidine and arginine residues in the enzyme's active site. nih.gov

To further validate the stability of the predicted binding mode, molecular dynamics (MD) simulations were performed on the enzyme-inhibitor complex. These simulations confirmed that the designed this compound inhibitor remained stably bound within the active site over the simulation time. Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggested that the designed compounds possessed "drug-like" properties. nih.gov This multi-faceted computational workflow demonstrates a powerful method for deriving SAR and accelerating the discovery of new this compound-based therapeutic agents.

Exploration of Quinolizin 4 One Scaffolds in Interdisciplinary Research

Quinolizin-4-one as a Privileged Scaffold in Chemical Biology

The structural framework of this compound has been identified as a "privileged scaffold" in chemical biology. This term denotes a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of biological activities. These activities include potential treatments for conditions like spinal muscular atrophy, type-2 diabetes, and Alzheimer's disease, as well as roles as anticancer, antibacterial, and anti-allergic agents. kthmcollege.ac.in

The versatility of the this compound scaffold is evident in its interactions with a variety of specific biological targets, leading to the modulation of their functions.

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the de novo biosynthesis of pyrimidines for its survival, as it cannot salvage them from its host. nih.gov A key enzyme in this pathway is Dihydroorotate (B8406146) Dehydrogenase (PfDHODH), which catalyzes the rate-limiting step. nih.govresearchgate.net This makes PfDHODH a critical target for antimalarial drugs. nih.govresearchgate.netcolab.ws

This compound derivatives have been identified as potential inhibitors of PfDHODH through integrated structure-guided computational design. nih.govacs.orghuji.ac.ilorcid.orgresearchgate.net In silico studies, including pharmacophore modeling and molecular docking, have been employed to design novel this compound-based inhibitors. researchgate.netnih.govresearchgate.net These studies have shown that the this compound scaffold can be tailored with various functional groups to interact with key residues in the PfDHODH active site, such as His185 and Arg265. nih.gov For instance, a designed compound, 8d, exhibited a high docking score of -12.78 kcal/mol and formed stable polar interactions with these residues in molecular dynamics simulations. nih.gov This research highlights the potential of quinolizin-4-ones as selective inhibitors of PfDHODH. nih.govresearchgate.net

Table 1: In Silico Docking and Interaction Data of a this compound Derivative with PfDHODH

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). iiarjournals.orgnih.gov P-gp actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. iiarjournals.orgnih.gov

Synthetic derivatives of benzo[a]this compound have been investigated for their ability to reverse MDR in human lung cancer cells. iiarjournals.orgnih.gov In vitro studies on an etoposide-resistant cell line (A549RT-eto) demonstrated that certain benzo[a]this compound derivatives could significantly reduce the IC50 of etoposide (B1684455). iiarjournals.orgnih.gov For example, three specific Z-isomers of benzo[a]this compound reduced the etoposide IC50 from 176 μM to a range of 22.4 μM to 24.7 μM at a non-toxic concentration of 10 μM. iiarjournals.orgnih.gov Mechanistic studies revealed that this sensitization was due to increased intracellular drug accumulation. iiarjournals.orgnih.gov The benzo[a]this compound derivatives appear to directly bind to P-gp and compete with chemotherapeutic drugs, thereby inhibiting the pump's activity without altering the expression levels of the MDR1 gene or P-gp itself. iiarjournals.org This suggests that these compounds act as modulators of P-gp activity. iiarjournals.org

Table 2: Effect of Benzo[a]this compound Derivatives on Etoposide IC50 in A549RT-eto Cells

HIV integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it facilitates the integration of the viral genome into the host cell's DNA. uob.edu.lygoogle.comwipo.int This makes it a prime target for the development of antiretroviral drugs. uob.edu.lyresearchgate.net Quinolizinone compounds have been identified as potent inhibitors of HIV integrase. rsc.orguob.edu.lygoogle.comwipo.intresearchgate.net

Patents describe quinolizinone derivatives that exhibit significant anti-HIV activity specifically through the inhibition of integrase. google.comwipo.int These compounds are considered for both the prevention and treatment of AIDS. uob.edu.lygoogle.comwipo.int While some designed 4-oxo-4H-quinolizine-3-carboxylic acid derivatives showed low inhibitory activity in certain studies, with IC50 values over 100 μg/mL, other research highlights the potential of spirocyclic and phosphate-substituted quinolizine derivatives as promising scaffolds for novel HIV-1 integrase inhibitors. mdpi.comtandfonline.com The inhibitory mechanism is thought to involve the chelation of metal ions in the enzyme's active site. mdpi.com

Table 3: HIV Integrase Inhibitory Activity of Selected Quinolizine Derivatives

The phosphoinositide-3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. ucsf.eduresearchgate.net Aberrant activation of this pathway is frequently observed in various cancers, making PI3K an attractive target for anticancer drug development. ucsf.eduresearchgate.net Quinolizinone and quinazolinone derivatives have emerged as inhibitors of PI3K isoforms. rsc.orgucsf.eduresearchgate.netnih.govchiralen.com

Research has led to the discovery of potent and selective PI3K inhibitors based on these scaffolds. For example, IC87114, a quinazolinone purine, was one of the first isoform-selective inhibitors of PI3Kδ. ucsf.edu More recently, a pharmacophoric expansion strategy led to the development of a this compound derivative, compound 34, which is a potent and highly selective PI3Kδ inhibitor with a favorable pharmacokinetic profile. acs.org This compound has demonstrated efficacy in models of hematological cancers. acs.org Other studies have focused on designing pan-PI3K inhibitors, where compounds like (S)-C5, a quinazolin-4(3H)-one derivative, have shown potent inhibitory activity against multiple PI3K isoforms and mTOR. nih.gov

Table 4: Examples of this compound and Related Scaffolds as PI3K Inhibitors

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many drugs and bioactive molecules. biointerfaceresearch.com Understanding the interaction of potential drug candidates with serum albumins is essential in pharmacology.

Biophysical studies, primarily using fluorescence spectroscopy, have been conducted to investigate the interaction between quinolizine derivatives and serum albumins. nih.govresearchgate.netpublish.csiro.au For instance, the interaction of 3-acetyl-4-oxo-6,7-dihydro-12H indolo-[2,3-a] quinolizine (AODIQ) with BSA and HSA has been studied in detail. researchgate.net Upon binding to these proteins, AODIQ exhibits a significant blue shift (hypsochromic shift) and an enhancement in its fluorescence intensity and lifetime. nih.govresearchgate.net This indicates that the molecule moves into a more hydrophobic and motionally restricted environment within the protein. nih.govresearchgate.net The binding constants and thermodynamic parameters for these interactions have been calculated, providing insights into the spontaneity and nature of the binding process. nih.gov Such studies are vital for predicting the pharmacokinetic properties of this compound-based compounds.

Table 5: Biophysical Interaction Parameters of AODIQ with Bovine Serum Albumin (BSA)

Molecular Interactions with Specific Biological Targets

Antioxidant Potential (In Vitro Mechanistic Evaluation)

While the broader family of nitrogen-containing heterocycles is widely studied for antioxidant properties, detailed in vitro mechanistic evaluations specifically for the 4H-quinolizin-4-one scaffold are not extensively documented in current scientific literature. The primary focus of research on this scaffold has been on other biological activities and its applications in materials science. kthmcollege.ac.in Some studies have evaluated the antioxidant activity of related structures or broader extracts containing heterocyclic compounds. For instance, a study involving various chemical extracts mentioned evaluating antioxidant activity using the DPPH radical scavenging assay, but did not specifically report results for this compound derivatives. ufba.br Another study noted the antioxidant potential of N-alkylpyridinium-indolizine hybrids, which share a related nitrogen-bridgehead system but are structurally distinct from quinolizin-4-ones. rsc.org Therefore, a comprehensive mechanistic understanding of the antioxidant potential of this compound itself remains an area for future investigation.

Design and Synthesis of this compound Based Chemical Probes

The unique physicochemical properties of the 4H-quinolizin-4-one scaffold make it an excellent platform for the design of chemical probes. scispace.com The synthesis of these functionalized molecules is a key area of research, with numerous methods developed to construct the core and introduce diverse functionalities. These methods are crucial for creating tailored probes for specific applications. kthmcollege.ac.in

Synthetic strategies often involve metal-catalyzed reactions, which allow for efficient and controlled construction of the bicyclic system. Common approaches include:

Palladium-catalyzed reactions , such as the intramolecular cyclocarbonylation of azaarene-substituted allyl amines. kthmcollege.ac.in

Rhodium-catalyzed reactions , which utilize C-H activation and oxidative annulation of precursors like pyridin-2(1H)-ones with alkynes. kthmcollege.ac.in

Gold-catalyzed reactions , including amino-alkenylation protocols and alkyne cyclization, which can generate highly functionalized quinolizinones. kthmcollege.ac.innih.gov